molecular formula C11H7FOS B1357041 2-Fluoro-5-(thiophen-3-yl)benzaldehyde

2-Fluoro-5-(thiophen-3-yl)benzaldehyde

Cat. No. B1357041
M. Wt: 206.24 g/mol
InChI Key: RSMBRAMPKXPVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(thiophen-3-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H7FOS and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-5-(thiophen-3-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-(thiophen-3-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Fluoro-5-(thiophen-3-yl)benzaldehyde

Molecular Formula

C11H7FOS

Molecular Weight

206.24 g/mol

IUPAC Name

2-fluoro-5-thiophen-3-ylbenzaldehyde

InChI

InChI=1S/C11H7FOS/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-7H

InChI Key

RSMBRAMPKXPVCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=C2)C=O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-fluoro-5-(thiophen-3-yl)benzaldehyde was prepared using the general boronic acid coupling procedure with 5-bromo-2-fluorobenzaldehyde and thiophen-3-ylboronic acid (27 mg, 102 mg theoretical, 26.5%). LC-MS m/z 207 (M+1).
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Synthesis routes and methods II

Procedure details

1.89 g of 3-thiopheneboronic acid (0.015 mol) are added to a solution of 3-bromo-6-fluorobenzaldehyde (2 g, 0.016 mol) in 35 ml of 1,2-dimethoxyethane, followed by addition of aqueous 2N sodium carbonate solution (3.13 g, 0.030 mol) and a catalytic amount of tetrakis(triphenylphosphine)palladium (0.34 g, 2.96 10−4 mol). The reaction mixture is heated at 80° C. for 20 hours and is then cooled to room temperature and poured into water. The resulting mixture is extracted with ethyl acetate and the organic phase is washed with saturated aqueous sodium chloride solution. The organic phase is dried over magnesium sulfate and filtered, and the solvent is evaporated off under reduced pressure. The title product is isolated from the black oil obtained by bulb-to-bulb distillation at 150° C. under reduced pressure (4 10−2 mmbar). 1.36 g of a pale yellow oil which solidifies are isolated.
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1.89 g
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3.13 g
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